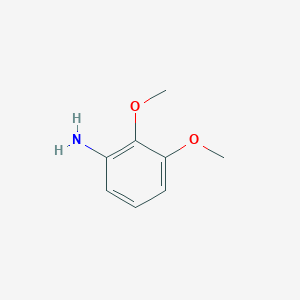

2,3-Dimethoxyaniline

説明

Strategic Positioning and Research Significance of Substituted Anilines

Substituted anilines are aromatic amines that serve as fundamental building blocks in a multitude of chemical syntheses. iloencyclopaedia.orgwisdomlib.org Their versatility stems from the reactive amino group and the modifiable aromatic ring, which allow for a wide range of chemical transformations. These compounds are pivotal intermediates in the production of pharmaceuticals, dyes, pigments, and polymers. acs.orgacs.org The nature and position of the substituents on the aniline (B41778) ring profoundly influence the compound's physical, chemical, and biological properties. lkouniv.ac.in

In medicinal chemistry, the aniline scaffold is present in numerous FDA-approved drugs. cresset-group.com The strategic replacement of or addition to the aniline core allows chemists to fine-tune a molecule's pharmacological profile, including its bioavailability, solubility, and target selectivity. cresset-group.com Furthermore, modifying the aniline structure can help mitigate potential toxicity and off-target effects. cresset-group.com In materials science, substituted anilines are utilized as monomers for the synthesis of conductive polymers and other functional materials. mdpi.comscielo.br The ability to introduce various functional groups onto the aniline ring enables the development of materials with specific electronic and optical properties. scielo.br

Evolution of Academic Inquiry into Aromatic Amine Derivatives

The scientific journey into aromatic amines began with the discovery of aniline itself. iloencyclopaedia.org Early research was heavily driven by the burgeoning dye industry, which utilized aniline derivatives to create a vibrant spectrum of synthetic colors. iloencyclopaedia.org However, this period also brought to light the carcinogenic potential of certain aromatic amines, prompting investigations into their metabolic pathways and toxicological effects. researchgate.netnih.gov This led to a deeper understanding of how the body processes these compounds, including the role of cytochrome P450 enzymes in their metabolic activation. nih.gov

Over the decades, the focus of research has expanded dramatically. Academic inquiry has moved beyond industrial applications to explore the intricate roles of aromatic amine derivatives in biological systems and advanced materials. The development of sophisticated analytical techniques has enabled detailed characterization of these molecules, while advances in synthetic methodologies have provided more efficient and selective ways to prepare them. nih.gov Current research often focuses on creating complex aniline derivatives for highly specific applications, such as targeted cancer therapies and high-performance electronic materials. nih.govbeilstein-journals.org

Current Research Paradigms and Emerging Frontiers for 2,3-Dimethoxyaniline

This compound (CAS No. 6299-67-8) is a substituted aniline that is gaining attention for its potential in both pharmaceutical and materials science research. chemicalbull.comcymitquimica.com Its chemical formula is C₈H₁₁NO₂, and it has a molecular weight of 153.18 g/mol . chemicalbull.com The presence of two methoxy (B1213986) groups at the ortho and meta positions relative to the amino group creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions.

Current research paradigms for this compound include its use as a key intermediate in organic synthesis. chemicalbull.comcymitquimica.com For instance, it is a precursor in the synthesis of complex heterocyclic molecules, which are scaffolds for new therapeutic agents. Researchers are exploring its utility in creating novel compounds with potential applications in treating a range of diseases.

Emerging frontiers for this compound lie in the development of advanced materials. For example, substituted anilines like 2,5-dimethoxyaniline (B66101) have been used to create soluble conductive polymers. mdpi.com The electroactive nature of polyaniline derivatives makes them suitable for applications in sensors, electrochromic devices, and energy storage. mdpi.comscielo.br The specific substitution pattern of this compound could lead to polymers with unique properties, opening up new avenues for research in materials science. Further exploration into its reactivity and polymerization is an active area of investigation.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZIOZBMPKPOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286335 | |

| Record name | 2,3-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-67-8 | |

| Record name | 6299-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Strategies for 2,3 Dimethoxyaniline

Established Synthetic Routes to 2,3-Dimethoxyaniline

Reduction-Based Synthesis from Nitroaromatic Precursors

A predominant and well-established method for synthesizing this compound is through the reduction of the corresponding nitroaromatic compound, 2,3-dimethoxynitrobenzene. This transformation is a cornerstone of aromatic amine synthesis, with various reducing agents and systems developed to achieve high efficiency and purity.

Historically, chemical reduction methods employed reactive metals like zinc, iron, or tin in the presence of acids such as hydrochloric or acetic acid. guidechem.com While effective, these methods often generate significant environmental waste and present challenges in large-scale processing. guidechem.com Consequently, catalytic hydrogenation has emerged as a more environmentally benign and controllable alternative. guidechem.com This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. guidechem.com For instance, the catalytic hydrogenation of 2,6-dimethoxynitrobenzene, a related compound, has been improved by using a stable and less-abundant Pd/C catalyst (2% w/w) instead of the traditional Raney nickel (14% w/w), allowing the reaction to proceed at room temperature and a lower pressure (1.0 MPa) compared to the harsher conditions previously reported (80°C and 7.5 MPa). guidechem.com

Another approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system. A patented method for the synthesis of the isomeric 2,4-dimethoxyaniline (B45885) from 2,4-dimethoxy nitrobenzene (B124822) utilizes hydrazine hydrate with ferric chloride and activated carbon in ethanol (B145695), achieving a high yield (over 96%) and purity (over 99.6%) at a reflux temperature of 70-80°C. google.com This method highlights the potential for high efficiency and product quality under relatively mild conditions. google.com

The electrochemical reduction of nitroaromatic compounds also presents a viable synthetic route. Studies on 2,5-dimethoxy nitrobenzene derivatives have shown that the nitro group can be reduced to a nitro radical anion, which can then be further reduced to the corresponding amine. uchile.clresearchgate.net This method offers a high degree of control over the reduction process. uchile.cl

Table 1: Comparison of Reduction Methods for Nitroaromatic Precursors

| Method | Reducing Agent/System | Catalyst | Precursor | Product | Yield/Purity | Key Advantages |

|---|---|---|---|---|---|---|

| Chemical Reduction | Metals (Zn, Fe, Sn) and Acid | - | Nitroaromatic | Aromatic Amine | Variable | Established method |

| Catalytic Hydrogenation | Hydrogen Gas | Pd/C or Raney Nickel | 2,6-dimethoxynitrobenzene | 2,6-dimethoxyaniline (B1294893) | >98% purity | Environmentally friendly, high purity |

| Hydrazine Reduction | Hydrazine Hydrate | Ferric Chloride/Activated Carbon | 2,4-dimethoxy nitrobenzene | 2,4-dimethoxyaniline | >96% yield, >99.6% purity | High yield and purity |

| Electrochemical Reduction | Electric Current | - | 2,5-dimethoxy nitrobenzene derivatives | Corresponding anilines | - | High control over reduction |

Synthetic Pathways from Substituted Benzoic Acid Derivatives

An alternative synthetic strategy for this compound begins with substituted benzoic acid derivatives, such as 2,3-dimethoxybenzoic acid. lookchem.com This approach involves the conversion of the carboxylic acid functionality into an amino group, a transformation that can be achieved through various multi-step sequences.

One common pathway is the Curtius rearrangement, where a carboxylic acid is first converted to an acyl azide (B81097), which then rearranges upon heating to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired amine. While a versatile method, it involves the use of potentially hazardous azide intermediates.

Another route involves the Hofmann rearrangement, where a primary amide derived from the benzoic acid is treated with a halogen (such as bromine) and a strong base to form the amine with one fewer carbon atom.

More directly, 2,3-dimethoxybenzoic acid can be a precursor in multi-step syntheses where the aniline (B41778) moiety is formed as part of a larger molecular framework. For example, in the synthesis of certain substituted 5-methylbenzo[c]phenanthridinium derivatives, 6-bromo-2,3-dimethoxybenzoic acid is converted to its acid chloride and then reacted with an aniline derivative to form a benzamide (B126). nih.gov This benzamide is then subjected to further transformations, including cyclization, to yield the final complex product. nih.gov While not a direct synthesis of this compound itself, these pathways demonstrate the utility of dimethoxybenzoic acid derivatives as key building blocks in the construction of more complex molecules containing the this compound substructure.

Direct Functionalization Approaches in Aromatic Systems

Direct functionalization of aromatic systems represents a more atom-economical approach to synthesizing substituted anilines like this compound. These methods aim to introduce the amino or methoxy (B1213986) groups directly onto a pre-existing aromatic ring, avoiding the need for precursor molecules with pre-installed functionalities.

For instance, the direct amination of arenes can be achieved using reagents like azodicarboxylates in the presence of a catalyst. researchgate.net While this has been demonstrated for various arenes, the specific application to form this compound would depend on the regioselectivity of the reaction on a dimethoxybenzene substrate. Fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to promote the direct amination of anilines and other electron-rich arenes without the need for an external catalyst. researchgate.net

The Friedel-Crafts reaction, a classic method for C-C bond formation, can also be adapted for C-N bond formation, although this is less common. The reaction of 3,5-dimethoxyaniline (B133145) with aldehydes in the presence of trifluoroacetic acid and triethylsilane has been reported to produce para-alkylated anilines with high regioselectivity. researchgate.net This highlights the potential for direct alkylation on the aromatic ring of a dimethoxyaniline isomer.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of this compound, offering pathways to increased efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalytic systems are employed to facilitate key bond-forming reactions.

Homogeneous Catalysis for C-N and C-O Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is instrumental in the formation of C-N and C-O bonds, which are crucial steps in many synthetic routes to this compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation. mit.edu These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. mit.edunsf.gov The development of specialized phosphine (B1218219) ligands has been critical to the success of these reactions, allowing for the coupling of a wide range of substrates under mild conditions. mit.edu For example, air-stable palladium precatalysts have been developed for the N-arylation of anilines with aryl bromides. nsf.gov In the context of this compound synthesis, this could involve the coupling of a suitably substituted aromatic precursor with an amine source.

Gold catalysis has also emerged as a valuable tool in organic synthesis. For instance, gold catalysts have been used in the synthesis of quinolines from anilines and alkynes. rsc.org While not a direct synthesis of this compound, this demonstrates the potential of gold catalysis in reactions involving aniline derivatives.

Ruthenium-based catalysts have been investigated for deaminative coupling reactions, which involve the activation and cleavage of a C-N bond. marquette.edu These catalysts can mediate the reaction between ketones and amines, leading to α-alkylated ketones. marquette.edu

Heterogeneous Catalysis in Aromatic Transformations

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. nih.gov In the synthesis of this compound, heterogeneous catalysts are primarily used in the reduction of nitroaromatic precursors and other aromatic transformations.

As mentioned earlier, the catalytic hydrogenation of 2,3-dimethoxynitrobenzene is a key application of heterogeneous catalysis. guidechem.com Metal catalysts like palladium on carbon (Pd/C) and Raney nickel are widely used for this purpose. guidechem.com The use of solid-supported catalysts simplifies the work-up procedure and allows for the reuse of the catalyst, making the process more cost-effective and environmentally friendly. google.com

Metal oxides also serve as important heterogeneous catalysts in a variety of organic transformations. mdpi.com They can possess acidic, basic, or redox properties, making them suitable for a range of reactions. mdpi.com For example, zeolite-catalyzed acylation of aromatics is a well-established industrial process. tuiasi.ro While not directly applied to the synthesis of this compound in the provided information, the principles of heterogeneous catalysis on metal oxides could be adapted for relevant transformations.

Table 2: Catalytic Systems in Aromatic Synthesis

| Catalysis Type | Catalyst System | Reaction Type | Application in Synthesis |

|---|---|---|---|

| Homogeneous | Palladium/Phosphine Ligands | C-N Cross-Coupling (Buchwald-Hartwig) | Formation of the aniline group |

| Homogeneous | Gold Complexes | Hydroamination/Hydroarylation | Synthesis of complex heterocycles from anilines |

| Homogeneous | Ruthenium Complexes | Deaminative Coupling | C-N bond activation and functionalization |

| Heterogeneous | Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Reduction of nitroaromatics to anilines |

| Heterogeneous | Raney Nickel | Catalytic Hydrogenation | Reduction of nitroaromatics to anilines |

| Heterogeneous | Metal Oxides (e.g., Zeolites) | Various Aromatic Transformations | Potential for acylation, alkylation, etc. |

Stereoselective and Enantioselective Synthesis Approaches

While the direct asymmetric synthesis of this compound is not extensively documented, several general methodologies for the enantioselective synthesis of chiral aromatic amines can be applied to produce chiral derivatives of this compound or to resolve racemic mixtures. These approaches are crucial for the synthesis of enantiopure compounds, which are often required for specific biological activities.

One prominent strategy is the kinetic resolution of racemic anilines. This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the separation of the unreacted, enantiomerically enriched amine from the derivatized enantiomer. For instance, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric amination of anilines with azodicarboxylates, achieving high selectivity factors. researchgate.netacs.org This method could theoretically be applied to a racemic mixture of a chiral derivative of this compound to isolate one enantiomer.

Another powerful technique is the catalytic asymmetric C-H amination . This method involves the direct functionalization of a C-H bond to form a C-N bond in an enantioselective manner. Palladium-catalyzed asymmetric intramolecular allylic C-H amination has been shown to be effective for synthesizing a range of enantioenriched isoindolines with high yields and excellent enantioselectivities. chinesechemsoc.org Although this is an intramolecular example, it highlights the potential for developing intermolecular variants applicable to substrates like 1,2-dimethoxybenzene (B1683551) to introduce an amino group stereoselectively. Furthermore, rhodium-catalyzed C-H amination using sulfonimidoylnitrenes has been reported for the synthesis of chiral amines. thieme-connect.com

Biocatalysis offers a promising avenue for the stereoselective synthesis of chiral amines. Engineered enzymes, such as 'nitrene transferases' and variants of myoglobin, have been developed for the asymmetric synthesis of amines via C-H amination and carbene N-H insertion, respectively. nih.gov These biocatalytic systems can provide high enantioselectivity under mild reaction conditions.

The following table summarizes potential stereoselective strategies applicable to the synthesis of chiral this compound derivatives.

| Synthetic Strategy | Catalyst/Reagent | General Applicability | Potential Outcome for this compound Derivatives |

| Kinetic Resolution | Chiral Phosphoric Acids | Racemic anilines | Separation of enantiomers of a chiral this compound derivative |

| Asymmetric C-H Amination | Palladium or Rhodium Complexes | Aromatic compounds | Direct enantioselective introduction of an amino group |

| Biocatalytic N-H Insertion | Engineered Myoglobin | Aniline derivatives | Asymmetric synthesis of chiral secondary amines from this compound |

Optimization and Green Chemistry Considerations in Production

The industrial production of anilines, including this compound, is increasingly scrutinized for its environmental impact. Consequently, significant research efforts are directed towards optimizing production processes for higher yield and purity while adhering to the principles of green chemistry.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For aniline synthesis, which traditionally involves hazardous nitration and high-pressure hydrogenation, these advancements are particularly crucial.

Continuous Flow Chemistry has emerged as a key technology for process intensification. The nitration of aromatic compounds, a highly exothermic and potentially hazardous reaction, can be performed more safely and efficiently in continuous flow reactors. chinesechemsoc.orgnih.gov These systems offer superior control over reaction parameters such as temperature and stoichiometry, minimizing the risk of runaway reactions and improving product selectivity. chinesechemsoc.org The subsequent reduction of the nitro group to an amine can also be carried out in a continuous flow setup, often using packed-bed reactors with heterogeneous catalysts. This integrated approach allows for a streamlined, automated production process with higher throughput and purity compared to traditional batch methods. rsc.org

Microwave-assisted synthesis is another technique for process intensification. Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often improved yields. researchgate.netacs.org For instance, the synthesis of anilines from activated aryl halides has been achieved in high yields using microwave assistance, eliminating the need for organic solvents and metal catalysts. acs.orgchemrxiv.org

The table below highlights key process intensification techniques and their benefits for aniline synthesis.

| Technique | Key Advantages | Applicability to this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved yield and selectivity, scalability. chinesechemsoc.orgnih.gov | Safer nitration of 1,2-dimethoxybenzene and subsequent continuous hydrogenation. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, potential for solvent-free conditions. researchgate.netacs.org | Acceleration of key synthetic steps, such as amination or etherification. |

The development of sustainable synthetic protocols focuses on reducing waste, using less hazardous materials, and improving energy efficiency. A major aspect of this is the selection of environmentally benign solvents.

Ionic liquids (ILs) and Deep Eutectic Solvents (DESs) are being explored as green alternatives to volatile organic compounds (VOCs). wiley.comrsc.org ILs have been used as solvents and catalysts for the N-alkylation of anilines, in some cases minimizing over-alkylation and allowing for milder reaction conditions. nih.gov DESs have also shown promise as solvents for amine synthesis, including Ullmann-type couplings and biocatalytic reactions, offering advantages such as biodegradability and low toxicity. wiley.comnih.gov

The development of bio-based routes to aromatic amines represents a significant step towards a more sustainable chemical industry. Researchers are exploring the conversion of renewable feedstocks, such as lignin-derived monomers, into aromatic amines. acs.orgresearchgate.net This approach avoids the use of petroleum-based starting materials and the hazardous nitration process. Recently, a French company, Pili, announced the successful industrialization of a bio-based aniline derivative produced via fermentation.

Electrochemical methods offer another green alternative for aniline production. An electrocatalytic process using a phosphotungstic acid catalyst in an aqueous solution at room temperature and pressure has been developed for the reduction of nitrobenzenes to anilines. This method avoids the use of high-pressure hydrogen gas and expensive metal catalysts. nih.gov

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound.

| Green Chemistry Approach | Description | Potential Benefit for this compound Production |

| Alternative Solvents | Use of Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs) instead of volatile organic solvents. wiley.comrsc.org | Reduced environmental impact and potential for catalyst recycling. |

| Bio-based Feedstocks | Synthesis from renewable resources like lignin (B12514952) instead of petrochemicals. acs.orgresearchgate.net | Reduced carbon footprint and avoidance of hazardous nitration steps. |

| Electrocatalysis | Reduction of nitroaromatics using electricity and a mediator in aqueous solution. nih.gov | Milder reaction conditions, avoidance of high-pressure H₂ and expensive catalysts. |

Reactivity Profiles and Mechanistic Investigations of 2,3 Dimethoxyaniline

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Regioselectivity in Electrophilic Attack

The directing effects of the amino and methoxy (B1213986) groups on 2,3-dimethoxyaniline play a crucial role in determining the regioselectivity of electrophilic aromatic substitution. Both the amino group and the methoxy groups are activating and ortho-, para-directing. lkouniv.ac.inyoutube.com The combined influence of these groups makes the aromatic ring highly nucleophilic.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at the positions most activated by the electron-donating groups. By examining the resonance structures, it becomes evident that the ortho and para positions relative to the activating groups are stabilized. lkouniv.ac.in In the case of this compound, the positions ortho and para to the strongly activating amino group are C4 and C6. The methoxy groups at C2 and C3 also activate the ring. The interplay of these electronic effects generally directs electrophiles to the C4 and C6 positions.

Research on the Friedel-Crafts alkylation of similarly substituted anilines, such as 3,5-dimethoxyaniline (B133145), has shown high regioselectivity. researchgate.netresearchgate.net For instance, the reaction of 3,5-dimethoxyaniline with aldehydes in the presence of a reducing agent leads to highly regioselective alkylation. researchgate.net While specific studies on the comprehensive electrophilic substitution patterns of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution suggest that the C4 and C6 positions are the most probable sites for attack due to the powerful directing effect of the amino group, reinforced by the methoxy groups.

Directed Metalation and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org Both methoxy and amino groups (often in a protected form like an amide) can act as DMGs. wikipedia.orgorganic-chemistry.org

In the context of this compound, the presence of both amino and methoxy groups offers multiple potential sites for directed lithiation. The relative directing ability of these groups and steric factors will influence the outcome. ias.ac.in The general principle involves the interaction of the heteroatom of the DMG with the lithium atom of the organolithium compound, which increases the kinetic acidity of the ortho protons, leading to selective deprotonation. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.orgorganic-chemistry.org

While direct lithiation of anilines can be complicated by the acidic N-H proton, protection of the amino group, for example as an amide, enhances its directing ability and prevents N-deprotonation. uwindsor.ca Studies on related methoxylated anilines demonstrate the feasibility of these strategies. For instance, the lithiation of other dimethoxyaniline isomers has been successfully employed in synthesis. acs.org The regioselectivity of lithiation in this compound would be a competition between the directing power of the protected amine and the two methoxy groups, with steric hindrance also playing a significant role in determining the final lithiated position. ias.ac.in

Condensation Reactions of the Amine Functionality

Formation of Schiff Bases and Imine Derivatives

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction typically proceeds under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net

The synthesis of Schiff bases derived from substituted anilines, including various dimethoxyanilines, is a well-established process. researchgate.netnih.govmkuniversity.ac.in For example, the reaction of dimethoxyanilines with salicylaldehyde (B1680747) derivatives produces the corresponding Schiff base ligands. nih.gov These reactions are often carried out in solvents like ethanol (B145695) and can be facilitated by catalysts such as triethylamine (B128534) or simply by refluxing in an appropriate solvent. researchgate.net The formation of the imine C=N bond is a key transformation in organic synthesis. researchgate.net

Table 1: Examples of Schiff Base Formation with Substituted Anilines

| Aniline (B41778) Derivative | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 3,4-Dimethoxyaniline (B48930) | Salicylaldehyde | Schiff Base | nih.gov |

| 3,5-Dimethoxyaniline | Various Aldehydes | Schiff Base | researchgate.net |

This table presents examples of Schiff base formation from various dimethoxyaniline isomers to illustrate the general reactivity.

Cycloaddition and Annulation Reactions

The amine group of this compound, or imines derived from it, can participate in cycloaddition and annulation reactions to construct more complex heterocyclic systems. Cycloaddition reactions are powerful transformations for building cyclic molecules with multiple stereocenters. nih.govrsc.org

Annulation reactions involving electron-rich anilines, such as dimethoxyanilines, have been used to synthesize carbazole (B46965) derivatives. caltech.educaltech.edu For instance, the reaction of N-protected 3,5-dimethoxyaniline with quinones in the presence of an acid catalyst leads to the formation of 3-hydroxycarbazoles. caltech.educaltech.edu This reaction is sensitive to both the electronic and steric properties of the aniline. caltech.edu

Furthermore, ruthenium-catalyzed three-component deaminative coupling and annulation reactions of anilines with aldehydes and allylamines have been developed to synthesize substituted quinolines. rsc.org In these reactions, an imine is initially formed, which then undergoes the coupling and annulation process. rsc.org Gold-catalyzed intermolecular annulation reactions of aniline derivatives with alkynes also provide a route to quinolines. rsc.org While these examples often use other isomers of dimethoxyaniline, they demonstrate the potential of the aniline functional group to participate in these powerful ring-forming reactions.

Coupling Reactions and Advanced Cross-Coupling Methodologies

This compound and its derivatives are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. While direct use of this compound is less common in the provided literature, the general methodology involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. nih.govchemrxiv.orguminho.pt The reaction has been successfully applied to other dimethoxyaniline isomers, for example, in the synthesis of diarylamines and pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govuminho.pt

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an aryl halide, is another important transformation. nih.govyonedalabs.com Although direct examples with this compound are not specified, related brominated dimethoxyaniline derivatives are noted as critical intermediates for such reactions to construct biphenyl (B1667301) frameworks.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orglibretexts.org Intramolecular Heck reactions have been used to synthesize complex heterocyclic structures. wikipedia.orgnih.gov A study on the intramolecular Heck reaction of indole (B1671886) derivatives involved the use of N-tosyl-2,4-dimethoxyaniline as a reactant, highlighting the utility of dimethoxyaniline derivatives in these transformations. acs.orgsci-hub.se

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.comnih.govorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for complex molecule synthesis. wikipedia.orgjk-sci.com

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reactants | Catalyst System | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Aryl Halide, Amine | Pd catalyst, Base | nih.gov |

| Suzuki-Miyaura Coupling | C-C | Aryl Halide, Organoboron | Pd catalyst, Base | nih.govyonedalabs.com |

| Heck Reaction | C-C | Aryl Halide, Alkene | Pd catalyst, Base | wikipedia.orglibretexts.org |

This table provides a general overview of the mentioned cross-coupling reactions and their typical components.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of palladium catalysis are applicable. The reactivity of anilines in these reactions is influenced by the electronic nature of the substituents on the aromatic ring.

In Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, the electron-donating methoxy groups on this compound would be expected to influence the reactivity of the corresponding boronic acid or its derivatives. Generally, electron-donating groups can enhance the rate of transmetalation, a key step in the catalytic cycle. However, ortho-substituents can introduce steric hindrance, potentially lowering reaction yields. uwindsor.ca For instance, the coupling of 2-formylphenylboronic acid with 2-iodotoluene (B57078) results in a moderate yield, which can be improved by using the corresponding boronic ester. uwindsor.ca The choice of phosphine (B1218219) ligands is also crucial in mitigating side reactions, such as aryl-aryl exchange, which is more prevalent with electron-rich anilines. uwindsor.ca

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed reaction. The regioselectivity of this reaction can be highly dependent on the substitution pattern of the aryl halide. rsc.org For example, in the case of 5-substituted-1,2,3-triiodobenzene, the coupling occurs selectively at the less sterically hindered C-I bonds. rsc.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. The presence of electron-donating groups on the aniline can facilitate the reaction. This methodology has been widely applied in the synthesis of complex molecules, including pharmaceuticals and ligands for catalysis. nih.gov The chemoselectivity of these coupling reactions allows for the independent functionalization of different aryl halides (Cl, Br, I) in the same molecule. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions This table is illustrative and based on general principles of palladium catalysis, as specific examples with this compound were not available in the search results.

| Reaction Type | Substrates | Catalyst System | Conditions | Product Type |

| Suzuki-Miyaura | Arylboronic acid + Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Varies | Biaryl |

| Sonogashira | Terminal alkyne + Aryl halide | Pd catalyst, Cu co-catalyst, Base | Varies | Arylalkyne |

| Buchwald-Hartwig | Amine + Aryl halide | Pd catalyst, Ligand, Base | Varies | Arylamine |

Copper-Mediated Transformations

Copper-catalyzed reactions represent a valuable alternative and complement to palladium-catalyzed methods, particularly for the formation of C-N and C-S bonds. The Ullmann condensation, a classical copper-mediated reaction, has seen significant advancements through the development of new ligands and reaction conditions.

In the context of aniline derivatives, copper catalysis is effective for N-arylation. While the provided information does not detail specific examples with this compound, it does highlight the copper-catalyzed intramolecular domino condensation and aza-Diels-Alder reaction of 3,4-dimethoxyaniline with O-propargylated salicylaldehydes to synthesize tetracyclic chromenoquinolines. arkat-usa.org This reaction proceeds through a copper-acetylide imine intermediate. arkat-usa.org

Copper has also been implicated in the synthesis of sulfur-containing compounds. For instance, a copper-catalyzed thio-alkynylation of enaminone-based thiocyanates with terminal alkynes has been developed. acs.org Interestingly, an attempt to synthesize 2-thiocyanato-3,4-dimethoxyaniline resulted in the formation of 5,6-dimethoxybenzo[d]thiazol-2-amine, highlighting the influence of the amino group on the reaction pathway. acs.org

Copper(II)-mediated oxidative coupling is another important transformation. This method has been used for the synthesis of nitrogen heterocycles like oxindoles and indoles from N-aryl enamines. whiterose.ac.uk

Table 2: Examples of Copper-Mediated Reactions This table is illustrative and based on general principles of copper catalysis and related examples.

| Reaction Type | Substrates | Catalyst/Mediator | Conditions | Product Type |

| Ullmann Condensation | Amine + Aryl halide | Cu catalyst, Ligand, Base | Varies | Arylamine |

| Domino Condensation/Aza-Diels-Alder | 3,4-Dimethoxyaniline + O-propargylated salicylaldehyde | Cu catalyst | Water, Reflux | Chromenoquinoline |

| Thio-alkynylation | Enaminone-based thiocyanate (B1210189) + Terminal alkyne | Cu catalyst, Base | CH₃CN, Open air | Alkynyl sulfide |

| Oxidative Coupling | N-aryl enamine | Cu(OAc)₂·H₂O | Varies | Indole/Oxindole |

Aza-Michael Additions for Carbon-Nitrogen Bond Formation

The aza-Michael addition is a key reaction for the formation of carbon-nitrogen bonds through the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. mdpi.combuchler-gmbh.com This reaction is a powerful tool for synthesizing β-amino compounds, which are precursors to important molecules like β-amino acids and β-lactams. tandfonline.com

The reactivity of anilines in aza-Michael additions can be influenced by their nucleophilicity. In a study aimed at the synthesis of aspidophytine, this compound was used in an aza-Michael reaction to construct the indoline (B122111) unit. acs.org The uncatalyzed reaction between an enone and this compound did not yield the desired product. acs.org However, the use of a Lewis acid catalyst, ZrOCl₂·8H₂O, at elevated temperatures facilitated the reaction, albeit in a low yield. acs.org To improve the outcome, an intramolecular approach was devised where 2,3-dimethoxybenzoic acid was tethered to the enone, and the subsequent intramolecular aza-Michael reaction was successfully promoted by TBSOTf and a base. acs.org

The development of catalytic systems for aza-Michael additions is an active area of research. Both Lewis acids and organocatalysts have been employed to promote this transformation. pkusz.edu.cn For instance, cobalt(II) nitrate (B79036) has been used as a catalyst for the hydroamination of activated olefins with various aromatic amines. tandfonline.com

Table 3: Aza-Michael Addition of this compound

| Reactants | Catalyst/Promoter | Conditions | Product | Yield | Reference |

| Enone + this compound | ZrOCl₂·8H₂O | 110 °C, 24 h | aza-Michael adduct | 13% | acs.org |

| Tethered carbamate (B1207046) from 2,3-dimethoxybenzoic acid | TBSOTf, i-Pr₂NEt | CHCl₃, reflux | Cyclic carbamate | 80% | acs.org |

Oxidative and Electrochemical Reactivity

Electrochemical Oxidation Pathways

The electrochemical oxidation of anilines has been a subject of significant study, often in the context of electropolymerization. The oxidation potential of anilines is sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, generally lower the oxidation potential.

A study comparing experimental and theoretical oxidation potentials of various anilines reported a value for 2-methoxyaniline. rsc.org While data for this compound is not explicitly listed, the trends observed for other methoxy-substituted anilines are informative. For example, the oxidation potential of 4-methoxyaniline is lower than that of aniline, while 3-methoxyaniline has a similar potential to aniline. rsc.org

The electrochemical oxidation of substituted anilines typically proceeds through the formation of a radical cation, which can then undergo further reactions such as dimerization or polymerization. The initial oxidation step is often a one-electron process. core.ac.uk The stability and subsequent reactivity of the radical cation are influenced by the substituents.

In the case of 2,5-dimethoxyaniline (B66101), cyclic voltammetry studies show that the electrochemical oxidation is a key step in its polymerization. researchgate.net The process involves the transition from the fully reduced leucoemeraldine form to the emeraldine (B8112657) (polaron cation radical) form, and then to the fully oxidized pernigraniline (bipolaron) form. scielo.br

Table 4: Oxidation Potentials of Selected Anilines This table includes data for related compounds to provide context for the expected behavior of this compound.

| Compound | Experimental Oxidation Potential (V) | Reference |

| Aniline | 0.844 | rsc.org |

| 2-Methoxyaniline | 0.712 | rsc.org |

| 3-Methoxyaniline | 0.813 | rsc.org |

| 4-Methoxyaniline | 0.641 | rsc.org |

| 2,6-Dimethoxyaniline (B1294893) | 0.666 | rsc.org |

Polymerization Mechanisms

The polymerization of anilines, including substituted anilines like this compound, can be achieved through both chemical and electrochemical oxidation. The resulting polymers, known as polyanilines, are conducting polymers with a wide range of potential applications.

The polymerization of 2,3-dimethylaniline (B142581) has been studied, and it was found that the use of a composite oxidant system (APS/Fe²⁺) can accelerate the polymerization rate. researchgate.net The structure and properties of the resulting polymer are influenced by the reaction conditions. Similarly, poly(2,5-dimethoxyaniline) (PDMA) has been synthesized via chemical oxidative polymerization using various oxidants like ammonium (B1175870) persulfate and ferric chloride. researchgate.netresearchgate.netaip.org The properties of PDMA, such as its conductivity and morphology, are dependent on the synthesis conditions. researchgate.netresearchgate.net

The mechanism of aniline polymerization is generally understood to proceed via the oxidation of the monomer to a radical cation. These radical cations then couple to form dimers, which are further oxidized and couple with other radical cations or oligomers, leading to the growth of the polymer chain. The polymerization of 2,5-dimethoxyaniline has been shown to follow a mechanism involving the transition between different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). scielo.br The kinetics of aniline polymerization can sometimes be described by the Michaelis-Menten reaction mechanism. researchgate.net

The morphology of the resulting polymer can be controlled by the polymerization method. For example, nanostructured poly(2,5-dimethoxyaniline) has been synthesized using a solvent-free mechanochemical route and as nanosheets via a green interfacial synthetic strategy. researchgate.net Electrochemical methods have also been used to produce nanorods of PDMA. researchgate.net

Mechanistic Elucidation Studies

Understanding the reaction mechanisms of this compound is crucial for optimizing existing transformations and developing new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques and computational analysis.

In the context of the aza-Michael addition, mechanistic investigations for a related four-component reaction involved DFT calculations to explore the catalytic cycle and the origin of stereoselectivity. nih.gov Trapping experiments are also a powerful tool for identifying and characterizing reactive intermediates. nih.gov

For catalytic reactions, kinetic analysis can provide valuable insights into the mechanism. Reaction progress kinetic analysis is a powerful methodology for studying complex catalytic reactions. acs.org For example, in a ruthenium-catalyzed C-N bond activation reaction, monitoring the reaction progress and determining the empirical rate law helped to elucidate the mechanism. marquette.edu

In the study of the copper-catalyzed synthesis of chromenoquinolines from 3,4-dimethoxyaniline, a plausible mechanism was proposed involving the initial formation of a copper-acetylide imine intermediate, followed by an intramolecular [4+2] cycloaddition, protonation, and oxidation. arkat-usa.org

Mechanistic studies on the charge transport in poly(2,5-dimethoxyaniline) have shown that the conductivity is governed by Mott's three-dimensional variable range hopping at higher temperatures and by tunneling at lower temperatures. researchgate.netaip.org These studies involve characterizing the polymer and measuring its conductivity as a function of temperature.

Kinetic Analysis and Reaction Pathway Mapping

Detailed kinetic analyses specifically for many reactions involving this compound are not broadly available in the literature. However, kinetic studies on related substituted anilines provide a framework for understanding its reactivity.

For instance, the kinetics of diazotization, a common reaction for anilines, are known to be well-defined. nih.gov In the diazotization-coupling reaction of 2,5-dimethoxyaniline (an isomer of this compound) with reduced benzodiazepines, the reaction was found to follow pseudo-first-order kinetics. umlub.plresearchgate.net This suggests that the initial rate of the reaction is directly proportional to the concentration of a single reactant, likely the diazotized species.

The electrochemical polymerization of 2,5-dimethoxyaniline to form poly(2,5-dimethoxyaniline) (PDMA) has been shown to proceed via a three-step mechanism. scielo.brresearchgate.net This involves the initial formation of cation radicals, followed by coupling and subsequent oxidation. scielo.br The rate and characteristics of this polymerization are influenced by factors such as the electrolyte used and the applied potential. researchgate.netscielo.br

In the context of multi-component reactions, 3,5-dimethoxyaniline has been used to synthesize quinoline (B57606) derivatives. The proposed mechanism suggests the initial formation of an imine intermediate, which then undergoes a deaminative coupling reaction. rsc.org Similarly, the reaction of 3,5-dimethoxyaniline with vicinal diones to form bisindolines is proposed to proceed through a Friedel–Crafts type electrophilic attack, involving a common carbocationic monocyclized intermediate. rsc.org

The table below summarizes kinetic data for a related substituted aniline, highlighting the influence of substituents on reaction rates.

| Substituted Aniline | Reaction | Rate Constant (k) | Observations |

| 4-CH3-aniline | Oxidation by 3AQDS | Not specified | Reaction is diffusion-controlled. |

| 4-OCH3-aniline | Oxidation by 3MB | > 4.0 × 10^9 M−1 s−1 | Reaction is diffusion-controlled. |

| Aniline | Oxidation by 3MB | Order of magnitude slower than 4-OCH3-aniline | Slower reaction rate compared to electron-donating substituents. |

| 4-Cl-aniline | Oxidation by 3MB | Order of magnitude slower than 4-OCH3-aniline | Slower reaction rate compared to electron-donating substituents. |

*Data adapted from studies on para-substituted anilines and not this compound directly. acs.org

Spectroscopic Interrogation of Transient Intermediates

Spectroscopic methods are crucial for identifying short-lived intermediates in chemical reactions. In the oxidation of anilines by ruthenium complexes, a product with an absorption maximum at 750 nm was identified as the corresponding nitroso compound (PhNO). acs.org

During the electrochemical polymerization of 2,5-dimethoxyaniline, UV-Vis spectrophotometry has been used to monitor the transition between different oxidation states of the polymer. scielo.brresearchgate.net The fully reduced leucoemeraldine form shows a peak around 370 nm, which shifts to 470 nm upon partial oxidation to the emeraldine form, and finally to 690 nm for the fully oxidized pernigraniline form. scielo.br

In the synthesis of bisindolines from 3,5-dimethoxyaniline and benzil (B1666583), an intermediate, cis-1,2-diphenyl-2-[(3,5-dimethoxyphenyl)imino]ethanone, was isolated and characterized. rsc.org This provides direct evidence for the reaction pathway.

The following table details spectroscopic data used to identify intermediates in reactions involving dimethoxyanilines.

| Reaction | Intermediate/Product | Spectroscopic Technique | Key Spectroscopic Data |

| Oxidation of p-toluidine (B81030) by RuIVO2+ | p-CH3C6H4NO | FT-IR, GC, 1H NMR | λmax = 750 nm |

| Electrochemical polymerization of 2,5-dimethoxyaniline | Leucoemeraldine form | UV-Vis | λmax = 370 nm |

| Electrochemical polymerization of 2,5-dimethoxyaniline | Emeraldine form | UV-Vis | λmax = 470 nm |

| Electrochemical polymerization of 2,5-dimethoxyaniline | Pernigraniline form | UV-Vis | λmax = 690 nm |

| Reaction of 3,5-dimethoxyaniline with benzil | cis-1,2-diphenyl-2-[(3,5-dimethoxyphenyl)imino]ethanone | Not specified | Isolated and characterized as an intermediate. |

Isotopic Labeling and Mechanistic Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While studies specifically employing isotopically labeled this compound are scarce, research on other substituted anilines provides valuable insights.

In the oxidation of anilines by a ruthenium complex, an 18O labeling study was conducted using [RuIV(bpy)2(py)(18O)]2+. The results supported a mechanism involving a proton-coupled two-electron transfer from the aniline to the ruthenium-oxo complex. acs.org This leads to the formation of a nitrene or a protonated nitrene intermediate, which is then trapped by water or another aniline molecule. acs.org

Studies on the indirect photolysis of para-substituted anilines have utilized carbon and nitrogen isotope fractionation to probe the reaction mechanism. acs.org For 4-methoxy-aniline, the most electron-donating substituent in the study, the most inverse nitrogen isotope fractionation was observed, suggesting a mechanism involving N-atom oxidation to form radical intermediates. acs.org

The synthesis of 15N-labeled N,N-dimethylaniline has been reported, starting from 15NH4Cl. sioc-journal.cn This demonstrates the feasibility of synthesizing isotopically labeled anilines for mechanistic studies. A similar approach could be envisioned for the synthesis of 15N-labeled this compound.

The table below outlines findings from isotopic labeling studies on substituted anilines.

| Labeled Compound/Isotope | Reaction | Mechanistic Insight |

| [RuIV(bpy)2(py)(18O)]2+ | Oxidation of aniline | The initial redox step likely involves a proton-coupled two-electron transfer from aniline to the Ru-oxo complex. |

| 15N (in para-substituted anilines) | Indirect photolysis | N isotope fractionation correlates with the electronic properties of the substituent, with electron-donating groups leading to more inverse fractionation. |

| 13C (in 4-CH3-aniline) | Indirect photolysis | Negligible carbon isotope fractionation was observed. |

Derivatives of 2,3 Dimethoxyaniline: Design, Synthesis, and Functional Characterization

Synthesis of Heterocyclic Compounds

The electron-rich nature of the 2,3-dimethoxyaniline ring system makes it a suitable starting material for the synthesis of various nitrogen-containing heterocycles. The strategic placement of the amino and methoxy (B1213986) groups influences the regioselectivity of cyclization reactions, leading to a diverse array of scaffolds with potential applications in medicinal chemistry and materials science.

Quinoline (B57606) and Isoquinoline Derivatives

Quinoline Derivatives: The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through several classic named reactions. While specific examples starting directly from this compound are not extensively documented in readily available literature, methods using closely related isomers like 3,4- and 3,5-dimethoxyaniline (B133145) illustrate viable synthetic pathways.

One modern approach is the three-component deaminative coupling reaction. For instance, 2,3-disubstituted quinolines can be synthesized via a ruthenium-catalyzed reaction of an aniline (B41778), an aldehyde, and an allylamine. rsc.org A study utilizing 3,5-dimethoxyaniline demonstrated that electron-rich anilines are effective substrates for this transformation. rsc.org The reaction proceeds through the initial formation of an imine, which then undergoes deaminative coupling and annulation to yield the quinoline product. rsc.org Another versatile method is the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.orgiipseries.org The regioselectivity of the Combes reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. wikipedia.org The Pfitzinger reaction, which condenses an isatin (B1672199) with a carbonyl compound in a basic medium, provides a route to quinoline-4-carboxylic acids. iipseries.orgjptcp.com

A one-pot, three-component reaction using 3,4-dimethoxyaniline (B48930), various aldehydes, and ethyl-3,3-diethoxypropionate has been shown to produce ethyl 6,7-dimethoxy-2-alkyl/aryl quinoline-3-carboxylate derivatives, with montmorillonite (B579905) K-10 clay acting as an effective and green catalyst. jptcp.com

| Reaction Name | Reactants | Key Features | Analogous Aniline Used |

| Ru-catalyzed 3-component | Aniline, Aldehyde, Allylamine | Forms 2,3-disubstituted quinolines. | 3,5-Dimethoxyaniline rsc.org |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization. wikipedia.org | General anilines |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Base-catalyzed, yields quinoline-4-carboxylic acids. iipseries.org | General anilines |

| Montmorillonite K-10 | Aniline, Aldehyde, Ester | Green, one-pot synthesis. jptcp.com | 3,4-Dimethoxyaniline jptcp.com |

Isoquinoline Derivatives: Isoquinolines are structural isomers of quinolines and are also prevalent in natural alkaloids. mdpi.com Classical methods for their synthesis include the Bischler-Napieralski and Pictet-Spengler reactions. The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgnrochemistry.com The success of this reaction is often enhanced by electron-donating groups on the aromatic ring, suggesting that this compound derivatives would be suitable substrates. nrochemistry.com The Pictet-Spengler reaction, in contrast, condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized. mdpi.com While these are general methods, a novel one-pot, multistep synthesis of spiro[indole-isoquinolines] has been developed utilizing 3,5-dimethoxyaniline as one of the key components. scielo.br

Indole (B1671886) and Bisindole Scaffolds

The Bischler-Möhlau indole synthesis is a classical method for preparing 2-aryl-indoles from an α-bromo-acetophenone and an excess of an aniline. Although the original conditions were harsh, modern modifications have improved its utility. Research has shown that the cyclization of amino ketones derived from 3,5-dimethoxyaniline and phenacyl bromides preferentially yields 2-arylindoles over their 3-aryl counterparts. nih.gov

The resulting electron-rich dimethoxyindoles are susceptible to further functionalization. A key reaction is the Vilsmeier-Haack formylation, which typically occurs at the C7 position of 4,6-dimethoxyindoles due to the activating effect of the methoxy groups when the C3 position is blocked. rsc.org This formylation introduces an aldehyde group, which serves as a versatile handle for constructing more complex structures, including bisindole systems. rsc.org

Quinoxaline-Based Heterocycles

Quinoxalines are benzo-fused pyrazines that are generally synthesized by the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. nih.gov To prepare quinoxalines from this compound, it would first be necessary to introduce a second amino group ortho to the existing one, forming 1,2-diamino-3,4-dimethoxybenzene.

The synthesis of the required 1,2-diamino-3,4-dimethoxybenzene precursor can be envisioned starting from 1,2-dimethoxybenzene (B1683551) via a nitration step to introduce a nitro group, followed by reduction. A more direct precursor, 2,3-diamino-1,4-dimethoxybenzene, has been synthesized by the nitration of 1,4-dimethoxybenzene (B90301) followed by reduction with tin and hydrochloric acid. This diamine was then condensed with benzil (B1666583) to afford 5,8-dimethoxy-2,3-diphenylquinoxaline. The condensation reaction itself is often straightforward and can be catalyzed by various reagents, including Lewis acids or even performed under catalyst-free conditions with microwave irradiation. rsc.org

Acridine Derivatives

Acridine and its derivatives are polycyclic aromatic heterocycles with a wide range of applications. A primary synthetic route to the acridone (B373769) (acridin-9-one) core is the Ullmann condensation. conicet.gov.ar This reaction involves the coupling of an o-halobenzoic acid with an aniline, followed by an acid-catalyzed intramolecular cyclization of the resulting N-phenylanthranilic acid. conicet.gov.armdpi.com

A specific application of this method has been reported for the synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine, where the initial step is the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline. In another example, 2,4-dimethoxy acridin-9-one was synthesized by reacting o-chlorobenzoic acid with 2,4-dimethoxyaniline (B45885), followed by cyclization with polyphosphoric acid. ijpsr.com Furthermore, a 2,3-dimethoxy-9-methylacridine was prepared by reacting 2-bromoacetophenone (B140003) with 3,4-dimethoxyaniline to form an intermediate which was then cyclized on neutral alumina. thieme-connect.de

| Reactants | Reaction Type | Product | Aniline Used |

| 2-Chlorobenzoic acid, 3,5-Dimethoxyaniline | Ullmann Condensation / Cyclization | N-(3,5-dimethoxyphenyl)acridin-9-amine | 3,5-Dimethoxyaniline |

| o-Chlorobenzoic acid, 2,4-Dimethoxyaniline | Ullmann Condensation / Cyclization | 2,4-Dimethoxy acridin-9-one | 2,4-Dimethoxyaniline ijpsr.com |

| 2-Bromoacetophenone, 3,4-Dimethoxyaniline | Condensation / Cyclization | 2,3-Dimethoxy-9-methylacridine | 3,4-Dimethoxyaniline thieme-connect.de |

Oxazole (B20620) and Dihydrooxazole Derivatives

Oxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom. Several classical methods exist for their synthesis, though specific examples employing this compound as a starting material are not prominent in the surveyed literature. The primary synthetic strategies involve the formation of the oxazole ring from open-chain precursors.

The Robinson-Gabriel synthesis, for example, involves the cyclodehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com The Fischer oxazole synthesis utilizes the reaction of cyanohydrins with aldehydes. ijpsonline.com The van Leusen synthesis offers a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com More recently, a tandem Ugi/Robinson-Gabriel sequence has been developed to produce 2,4,5-trisubstituted oxazoles. nih.gov Dihydrooxazoles (or oxazolines) are often synthesized via the cyclization of suitable precursors, but direct synthetic routes from this compound are not readily found. These general methods suggest that this compound could potentially be incorporated into a precursor, such as an N-acylamino ketone, which could then be cyclized to form a dimethoxyphenyl-substituted oxazole.

Polymeric and Oligomeric Systems Incorporating this compound

Polyaniline (PANI) is a well-known conducting polymer whose properties can be tuned by substituting the aniline monomer. The introduction of methoxy groups, as in this compound, is expected to influence the polymer's solubility, conductivity, and electrochemical behavior.

While extensive research exists on poly(2,5-dimethoxyaniline) (PDMA), it provides a valuable model for understanding the polymerization of the 2,3-isomer. scielo.brscirp.orgscielo.br PDMA can be synthesized through both chemical and electrochemical oxidative polymerization. scirp.orgaip.orgijsrst.com In chemical polymerization, an oxidant such as ammonium (B1175870) persulfate is used to polymerize the monomer in an acidic medium. scirp.orgijsrst.com

Electropolymerization offers a method to deposit thin, adherent polymer films directly onto an electrode surface. scielo.brscispace.commdpi.com This process is typically carried out by cycling the potential of a working electrode in a solution containing the monomer and a supporting electrolyte. mdpi.com The resulting polymer from 2,5-dimethoxyaniline (B66101) exhibits multiple colored states depending on its redox state, making it a candidate for electrochromic devices. scielo.brscielo.br It is anticipated that poly(this compound) would also be electroactive and could be synthesized by similar oxidative methods, with the positions of the methoxy groups influencing the polymer's final electronic and physical properties.

Synthesis and Structural Characterization of Poly(this compound)

The synthesis of polyanilines and their derivatives is a cornerstone of conducting polymer research. While the broader class of poly(dimethoxyaniline)s has been explored, detailed studies often focus on the 2,5-dimethoxy isomer due to factors like monomer availability and resulting polymer properties. However, research into other isomers, such as poly(2,3-dimethylaniline), provides comparative insights into the effects of substituent positioning on the polymer backbone. researchgate.net

Poly(this compound) and its isomers can be synthesized through two primary routes: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization: This method involves the oxidation of the monomer using chemical oxidants. A common approach for synthesizing polyaniline derivatives is the use of ammonium persulfate (APS) as an initiator in an acidic medium. ias.ac.in For instance, poly(2,5-dimethoxyaniline) (PDMA) has been synthesized by dissolving the monomer in 1 M HCl, cooling the solution, and then adding a pre-chilled solution of ammonium persulfate. ias.ac.in The reaction is often performed at low temperatures (0–5°C) and is visually indicated by a rapid color change. ias.ac.in Studies have also investigated the use of a binary oxidant system, such as ferric chloride (FeCl₃) and APS, to control the polymerization process and the resulting polymer's properties. scirp.org The ratio of these oxidants can significantly influence the molecular ordering and the proportion of benzenoid and quinoid units in the polymer chain. scirp.orgoalib.com

Electrochemical Polymerization: This technique allows for the direct deposition of the polymer film onto an electrode surface, offering precise control over film thickness and morphology. The process involves scanning the potential of a working electrode within a specific range in a solution containing the monomer and a supporting electrolyte. scielo.brscielo.br For poly(2,5-dimethoxyaniline), electropolymerization has been carried out on various substrates, including indium tin oxide (ITO) glass and stainless steel, using electrolytes like oxalic acid, HCl, or H₂SO₄. scielo.brscispace.comresearchgate.net The mechanism begins with the formation of monomer cation radicals, followed by their coupling to form dimers and oligomers, which then propagate the polymer chain. scielo.brscielo.br

Structural Characterization: Once synthesized, the polymer is subjected to various analytical techniques to confirm its structure and properties.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups and bonding structures within the polymer. Key peaks for poly(dimethoxyaniline)s include C-N stretching of aromatic amines, vibrations of the benzenoid and quinoid rings, and C-H bending modes, which together confirm the formation of the polymer backbone. scirp.org

UV-Visible (UV-Vis) Spectroscopy: This technique reveals the electronic transitions within the polymer. For poly(dimethoxyaniline)s, typical spectra show absorption bands corresponding to the π-π* transition of the benzenoid rings and the polaron band transitions, which are indicative of the polymer's oxidation state. scirp.orgscielo.br

X-ray Diffraction (XRD): XRD analysis provides information on the crystallinity of the polymer. The presence of sharp peaks in the XRD pattern indicates a degree of crystalline order within the polymer matrix. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the synthesized polymer. Depending on the synthesis conditions, poly(dimethoxyaniline)s can exhibit various morphologies, from porous microfibers to granular aggregates. scielo.brscielo.br

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the polymer. It typically shows weight loss in stages, corresponding to the loss of moisture, dopant anions, and finally, the decomposition of the polymer backbone. scielo.br

Table 1: Synthesis and Characterization of Poly(dimethoxyaniline)s

| Polymer/Method | Monomer | Key Synthesis Parameters | Characterization Findings | Reference |

| P(2,5-DMA)/Chemical | 2,5-Dimethoxyaniline | Oxidant: (NH₄)₂S₂O₈; Medium: 1 M HCl; Temp: 0–5°C | Resulted in a finely powdered polymer with good solubility in organic solvents. | ias.ac.in |

| P(2,5-DMA)/Chemical | 2,5-Dimethoxyaniline | Oxidant: FeCl₃/APS binary system; Medium: Acidic (pH ~2) | Oxidant ratio controls molecular ordering and conductivity. 50:50 ratio improved conductivity. | scirp.orgoalib.com |

| P(2,5-DMA)/Electrochemical | 2,5-Dimethoxyaniline | Substrate: ITO glass; Electrolyte: 1.0 M Oxalic Acid | Formed an adherent film with reversible electrochromic properties (yellow to blue). | scielo.brscielo.br |

| P(2,3-DMA)/Chemical | 2,3-Dimethylaniline (B142581) | Oxidant: APS/Fe²⁺ composite system | Composite oxidant resulted in a polymer with higher yield and better crystal properties compared to APS alone. | researchgate.net |

Copolymers with Other Aromatic Amines

Copolymerization is a strategic approach to modify the properties of conducting polymers, blending the characteristics of different monomers to achieve enhanced processability, stability, or functionality. The copolymerization of dimethoxyaniline isomers with other aromatic amines, particularly aniline, has been investigated to create materials with properties intermediate between the two homopolymers. ias.ac.inchemrxiv.org

The introduction of methoxy groups onto the polyaniline backbone, as in poly(dimethoxyaniline), generally improves solubility in common organic solvents, a significant advantage over the highly intractable parent polyaniline. ias.ac.in However, this often comes at the cost of reduced electrical conductivity. ias.ac.in By creating copolymers, researchers aim to balance these properties.

Synthesis and Composition: Copolymers of 2,5-dimethoxyaniline and aniline have been synthesized via chemical oxidative polymerization, using ammonium persulfate as the oxidant in an acidic medium. ias.ac.in By varying the molar ratio of the two monomers in the initial feed, a series of copolymers with different compositions can be produced. ias.ac.in The resulting materials, referred to as poly(aniline-co-2,5-dimethoxyaniline) (PADMOA), are typically obtained as fine powders. ias.ac.in

Characterization and Properties: The properties of these copolymers are highly dependent on their composition.

Solubility: As the proportion of 2,5-dimethoxyaniline in the copolymer increases, the solubility in organic solvents like chloroform (B151607) (CHCl₃), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) is enhanced. ias.ac.in The homopolymer of 2,5-dimethoxyaniline is notably soluble, while polyaniline is largely insoluble. ias.ac.in

Conductivity: Electrical conductivity shows an opposite trend. The conductivity of the copolymers increases as the content of aniline units increases. ias.ac.in The homopolymer of 2,5-dimethoxyaniline exhibits a relatively low conductivity, which is attributed to the localization of charge carriers (polarons) and the insulating effect of the methoxy groups. ias.ac.inresearchgate.net

Thermal Stability: Thermal analysis has suggested that the homopolymer of 2,5-dimethoxyaniline can be more thermally stable than the copolymers. This enhanced stability is potentially due to increased hydrogen bonding between the methoxy oxygen atoms and the amine groups on the polymer chain. ias.ac.inresearchgate.net

Structural Analysis: Spectroscopic analyses (FTIR, UV-Vis) confirm the incorporation of both monomer units into the copolymer chain. For example, UV-Vis spectra of the copolymers show absorption bands characteristic of both polyaniline and poly(2,5-dimethoxyaniline), with their positions and intensities shifting with the copolymer composition. ias.ac.in

Table 2: Properties of Poly(aniline-co-2,5-dimethoxyaniline) Copolymers

| Property | Effect of Increasing Aniline Content | Effect of Increasing 2,5-Dimethoxyaniline Content | Reference |

| Solubility (in organic solvents) | Decreases | Increases | ias.ac.in |

| Electrical Conductivity | Increases | Decreases | ias.ac.in |

| Thermal Stability | Decreases | Increases (relative to copolymer) | ias.ac.inresearchgate.net |

Nanostructured Poly(dimethoxyaniline)-Based Composites

The development of nanostructured composites represents a significant advancement in materials science, enabling the creation of materials with synergistic properties that surpass those of their individual components. mdpi.com Incorporating inorganic nanostructures into a poly(dimethoxyaniline) matrix can dramatically enhance its electrical, catalytic, and sensing capabilities. espublisher.commdpi.comespublisher.com Research in this area has primarily utilized the 2,5-dimethoxy isomer.

Synthesis of Nanocomposites: Nanocomposites of poly(2,5-dimethoxyaniline) (PDMA) are often prepared via in situ polymerization, where the monomer is polymerized in the presence of the nanoscale material.

Electrochemical Co-deposition: This method allows for the simultaneous deposition of the polymer and an inorganic component onto an electrode. For example, a nanostructured PDMA-Platinum (PDMA-Pt) composite was synthesized in a single step by electrochemically reducing a platinum precursor in a solution containing the 2,5-dimethoxyaniline monomer. espublisher.comespublisher.com Similarly, a PDMA-silver (PDMA-Ag⁰) nanocomposite was formed by electropolymerizing the monomer in a solution containing silver nitrate (B79036) (AgNO₃) and a stabilizing polymer, poly(vinylsulfonate) (PVS). mdpi.com

Electrochemical Polymerization on Nanomaterials: Another approach involves dispersing nanomaterials like multi-walled carbon nanotubes (MWCNTs) in the monomer solution before electropolymerization. mdpi.comelectrochemsci.org This results in a composite film where the polymer encapsulates the nanotubes, creating a high-surface-area, conductive network. mdpi.com

Chemical Polymerization: Hybrid thin films of PDMA and titanium dioxide (TiO₂) have been prepared by synthesizing PDMA via oxidative polymerization, protonating it with camphor (B46023) sulfonic acid, and then blending it with TiO₂ nanoparticles in a solvent before casting it as a film. ijsrst.com

Characterization and Functional Properties: The resulting nanocomposites exhibit enhanced functionalities derived from the combination of the polymer and the inorganic nanostructures.

Morphology and Structure: Techniques like Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are used to characterize the morphology. PDMA-Pt composites have been shown to form nanostructures with average diameters of 150-200 nm. espublisher.comespublisher.com Energy-dispersive X-ray (EDX) analysis confirms the elemental composition, verifying the presence of both the polymer and the inorganic material. espublisher.comespublisher.com

Electrocatalytic Activity: PDMA-Pt nanocomposites have demonstrated efficient electrocatalytic activity for the methanol (B129727) oxidation reaction (MOR), a key process in direct methanol fuel cells. espublisher.comespublisher.com The conducting polymer matrix enhances the catalytic activity of the platinum nanoparticles. espublisher.com

Sensing Applications: The high surface area and conductivity of these composites make them excellent platforms for sensors. A PDMA-MWCNT composite was used to develop a highly sensitive impedimetric immunosensor for the detection of Fumonisin B₁, a mycotoxin. mdpi.com Similarly, a PDMA-PVS-Ag⁰ nanocomposite was employed as an electrode platform for an aptasensor to detect microcystin-LR. mdpi.com

Table 3: Examples of Nanostructured Poly(dimethoxyaniline)-Based Composites

| Composite Material | Synthesis Method | Key Characteristics & Applications | Reference |

| PDMA-Platinum (PDMA-Pt) | Single-step electrochemical co-deposition | Nanostructured morphology (150-200 nm diameter); efficient electrocatalyst for methanol oxidation. | espublisher.comespublisher.com |

| PDMA-Multi-Walled Carbon Nanotubes (PDMA-MWCNT) | Electrochemical polymerization with dispersed MWCNTs | High-surface-area conductive film; used as a platform for a highly sensitive impedimetric immunosensor. | mdpi.com |

| PDMA-Poly(vinylsulfonate)-Silver (PDMA-PVS-Ag⁰) | In situ electropolymerization | Biocompatible nanocomposite with embedded silver nanoparticles; used to develop an aptasensor. | mdpi.com |

| PDMA-Titanium Dioxide (PDMA/TiO₂) | Chemical polymerization followed by blending and spin coating | Hybrid thin film with tunable optical band gap and DC conductivity based on TiO₂ ratio. | ijsrst.com |

Conjugates and Hybrid Materials Utilizing this compound Moieties